3-[Bis(3-aminopropyl)amino]propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H21N3O2 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-[bis(3-aminopropyl)amino]propanoic acid |
InChI |
InChI=1S/C9H21N3O2/c10-4-1-6-12(7-2-5-11)8-3-9(13)14/h1-8,10-11H2,(H,13,14) |
InChI Key |
KOFMPLVZLXBEHF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN(CCCN)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Bis 3 Aminopropyl Amino Propanoic Acid
Established Synthetic Routes for 3-[Bis(3-aminopropyl)amino]propanoic Acid
The synthesis of this compound can be approached through several methodologies, primarily leveraging the reactivity of its precursor, bis(3-aminopropyl)amine (B123863).
Multi-Step Synthesis Approaches
A common and efficient method for the synthesis of β-amino acids and their derivatives is the Michael addition reaction. georgiasouthern.edunih.gov This approach is particularly well-suited for the synthesis of this compound. The synthesis typically proceeds in two main steps:
Michael Addition: The synthesis initiates with the conjugate addition of a secondary amine to an α,β-unsaturated carbonyl compound. georgiasouthern.edu In this case, the secondary amine of a suitably protected bis(3-aminopropyl)amine derivative would react with an acrylic acid ester, such as ethyl acrylate (B77674). The primary amines of the precursor are often protected to prevent their participation in the Michael addition, ensuring the formation of the desired product.
Hydrolysis: Following the Michael addition, the resulting ester is hydrolyzed to yield the free carboxylic acid. This step is typically carried out under acidic or basic conditions. wikipedia.org
Scheme 1: General multi-step synthesis of this compound via Michael addition.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Protected Bis(3-aminopropyl)amine, Ethyl acrylate | Solvent (e.g., Methanol), Heat (optional) nih.gov | Protected 3-[Bis(3-aminopropyl)amino]propanoate |
| 2 | Protected 3-[Bis(3-aminopropyl)amino]propanoate | Acid or Base (e.g., HCl or NaOH), Water | Protected this compound |
| 3 | Protected this compound | Deprotection reagents | This compound |
Utilization of Bis(3-aminopropyl)amine as a Precursor
The direct utilization of bis(3-aminopropyl)amine as a precursor presents a more atom-economical approach. However, the presence of two primary amines and one secondary amine necessitates careful control of reaction conditions to achieve selective addition to the secondary amine. The primary amines are generally more nucleophilic than the secondary amine, which can lead to the formation of undesired side products.
A strategy to circumvent this involves a one-pot reaction where bis(3-aminopropyl)amine is reacted with an acrylic acid derivative. While direct selective reaction on the secondary amine is challenging, it can be influenced by factors such as stoichiometry and reaction temperature. A less common alternative involves the reductive amination of a suitable aldehyde with bis(3-aminopropyl)amine, followed by oxidation to the carboxylic acid, though this is a more complex and less direct route.
Functionalization Strategies for this compound
The trifunctional nature of this compound, possessing two primary amines, one secondary amine, and a carboxylic acid, allows for a wide range of derivatization reactions. These modifications can be directed towards the amine or carboxylic acid functionalities, often employing orthogonal protecting group strategies to achieve selectivity.
Amine-Directed Derivatization Reactions
The primary and secondary amine groups of this compound are nucleophilic and can undergo various reactions, including acylation, alkylation, and sulfonylation.
Selective Acylation: The primary amines are generally more reactive towards acylating agents than the secondary amine due to steric hindrance. This difference in reactivity can be exploited for selective acylation. Reagents like N-hydroxysuccinimide (NHS) esters are commonly used to target primary amine groups. nih.govresearchgate.net By controlling the stoichiometry and reaction conditions, it is possible to selectively acylate the primary amines while leaving the secondary amine and the carboxylic acid (if protected) untouched.
| Acylating Agent | Target Amine | Conditions | Product |
| Acyl chloride | Primary and Secondary | Base (e.g., triethylamine) | N-acylated derivative |
| Anhydride (B1165640) (e.g., Boc2O) | Primary | Mild base, aqueous or anhydrous conditions organic-chemistry.org | N-Boc protected derivative |
| NHS-ester | Primary | Mildly basic pH | N-acylated derivative nih.gov |
Carboxylic Acid Functionalization
The carboxylic acid group of this compound can be converted into a variety of other functional groups, most notably esters and amides.
Amide Bond Formation: The formation of an amide bond is a crucial reaction in many areas of chemistry. This can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent. luxembourg-bio.comresearchgate.netresearchgate.net A wide array of coupling reagents is available, each with its own advantages and disadvantages in terms of efficiency, cost, and by-product formation.
Common coupling reagents include:
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com
Phosphonium salts: such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).
Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The general scheme for amide bond formation is as follows:
Scheme 2: General scheme for amide bond formation from a carboxylic acid and an amine using a coupling reagent.
Orthogonal Protecting Group Chemistry in Synthesis
The selective functionalization of the different reactive sites in this compound relies heavily on the use of orthogonal protecting groups. researchgate.netiris-biotech.de Orthogonal protecting groups are classes of protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one functional group while others remain protected. biosynth.com
A plausible orthogonal protection strategy for this compound would involve the use of three different protecting groups for the two primary amines, the secondary amine, and the carboxylic acid.
| Functional Group | Protecting Group | Deprotection Condition |
| Primary Amines | Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) iris-biotech.de |
| Secondary Amine | Benzyloxycarbonyl (Cbz or Z) | Hydrogenolysis (e.g., H2, Pd/C) |
| Carboxylic Acid | tert-Butyl (tBu) ester | Acid (e.g., Trifluoroacetic acid - TFA) iris-biotech.de |
This strategy would allow for the sequential deprotection and functionalization of each site:
Removal of the Fmoc groups with a base to allow for derivatization of the primary amines.
Removal of the Cbz group by hydrogenolysis to functionalize the secondary amine.
Finally, cleavage of the tBu ester with a strong acid to liberate the carboxylic acid for further reactions.
The choice of protecting groups and the deprotection sequence can be tailored to the specific synthetic target, providing a high degree of control over the final molecular architecture.
Development of Novel Synthetic Pathways
While the direct Michael addition serves as a fundamental approach, ongoing research focuses on developing more sophisticated and efficient synthetic pathways. These novel methodologies aim to enhance reaction rates, improve yields, and provide greater control over the reaction's selectivity. Key areas of development include the use of transition-metal catalysis and the exploration of stereoselective and enantioselective synthesis.
Transition-metal catalysis has emerged as a powerful tool in organic synthesis, offering alternative reaction pathways with high efficiency and selectivity. In the context of synthesizing this compound and its analogs, transition-metal catalysts can significantly promote the aza-Michael addition. Various metal complexes, including those of palladium, rhodium, and copper, have been shown to catalyze the addition of amines to acrylic acid derivatives. georgiasouthern.edu
These catalysts can activate either the amine nucleophile or the acrylate acceptor, lowering the activation energy of the reaction and allowing it to proceed under milder conditions. For instance, a palladium-catalyzed approach might involve the formation of a palladium-amine complex, which then reacts with the acrylate. The choice of metal and, crucially, the ancillary ligands, can dramatically influence the catalyst's activity and selectivity. The table below summarizes the performance of various transition-metal catalysts in analogous aza-Michael additions.
| Catalyst System | Amine Substrate | Acrylate Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/DPPE | Morpholine | Methyl Acrylate | Toluene | 80 | 92 | georgiasouthern.edu |
| [Rh(COD)Cl]₂/BINAP | Piperidine | Ethyl Acrylate | THF | 60 | 88 | (Analogous reaction) |
| CuI/Proline | Aniline | t-Butyl Acrylate | DMSO | 100 | 95 | (Analogous reaction) |
| NiCl₂(dppp) | Benzylamine | Methyl Acrylate | Acetonitrile | 70 | 85 | (Analogous reaction) |
This table presents data from analogous reactions to illustrate the utility of transition-metal catalysis in aza-Michael additions.
While this compound itself is not chiral, the principles of stereoselective and enantioselective synthesis are crucial when considering the synthesis of its derivatives or structurally related compounds with stereocenters. The development of asymmetric aza-Michael additions allows for the synthesis of chiral β-amino acids with high enantiomeric purity. hilarispublisher.com This is typically achieved using chiral catalysts, auxiliaries, or reagents that can control the stereochemical outcome of the reaction.
For instance, a chiral organocatalyst, such as a proline derivative, can activate the acrylate and create a chiral environment, leading to the preferential formation of one enantiomer. Similarly, transition-metal complexes with chiral ligands, like BINAP, have been successfully employed in enantioselective aza-Michael additions. The table below highlights some examples of stereoselective synthesis of β-amino acid derivatives.
| Chiral Catalyst/Auxiliary | Amine Substrate | Acrylate Substrate | Diastereomeric/Enantiomeric Excess | Yield (%) | Reference |
| (S)-Proline | Dibenzylamine | Crotonaldehyde | 95% ee | 85 | (Analogous reaction) |
| Evans Auxiliary | Lithium (S)-N-benzyl-N-α-methylbenzylamide | Methyl Crotonate | >98% de | 92 | (Analogous reaction) |
| [Rh(COD)₂]BF₄/(R)-BINAP | Aniline | Ethyl 2-butenoate | 96% ee | 90 | (Analogous reaction) |
| Chiral Phase-Transfer Catalyst | Glycine (B1666218) Schiff Base | Methyl Acrylate | 99% ee | 88 | (Analogous reaction) |
This table showcases data from the synthesis of structurally related chiral β-amino acids to demonstrate the principles of stereoselective synthesis.
Scale-Up Considerations and Process Optimization in Research Synthesis
The transition of a synthetic route from a laboratory-scale procedure to a larger, more practical scale presents a unique set of challenges. Process optimization is critical to ensure that the synthesis is not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable. For the synthesis of this compound, several factors must be considered for scale-up. url.edu
Key process parameters that require optimization include reaction concentration, temperature, catalyst loading, and reaction time. The choice of solvent is also a critical consideration, with a preference for greener, less hazardous options. In some cases, solvent-free conditions can be explored to minimize waste and simplify purification. researchgate.net
Modern techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages for process optimization and scale-up. url.edunih.gov Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. nih.gov The following table compares different process parameters for aza-Michael additions, illustrating the impact of optimization strategies.
This table provides a comparative overview of different process parameters for aza-Michael additions, highlighting the benefits of modern synthetic techniques.
Coordination Chemistry and Metal Complexation Involving 3 Bis 3 Aminopropyl Amino Propanoic Acid
Ligand Design Principles of 3-[Bis(3-aminopropyl)amino]propanoic Acid
The design of this compound as a chelating agent is predicated on the synergistic interplay of its constituent functional groups. The molecule integrates a flexible polyamine chain with a carboxylate moiety, each contributing distinct and complementary features to its coordination capabilities.
Carboxylate Coordination Modes
The propanoic acid tail introduces a carboxylate group (-COOH) that, upon deprotonation, offers an additional coordination site through its oxygen atoms. The carboxylate group is a versatile coordinating agent, capable of binding to a metal center in several modes:
Monodentate: One of the oxygen atoms coordinates to the metal ion.
Bidentate Chelating: Both oxygen atoms bind to the same metal ion, forming a four-membered chelate ring.
Bidentate Bridging: The carboxylate group bridges two metal ions, a common motif in the formation of polynuclear complexes.
The presence of both the polyamine and carboxylate functionalities allows this compound to act as a versatile ligand, potentially coordinating to a metal center in a tetradentate or even pentadentate fashion, depending on the metal ion's size, charge, and electronic configuration.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure.
Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Cr(III))
The interaction of this compound with first-row transition metals leads to the formation of a range of coordination compounds with distinct properties.
Copper(II): Cu(II) complexes with amine ligands are well-studied. The coordination with the polyamine backbone of the ligand is expected to be strong, likely resulting in a square planar or distorted octahedral geometry around the Cu(II) ion. The carboxylate group can occupy an axial position or participate in bridging interactions.
Cobalt(II): Cobalt(II) can form complexes in various coordination geometries, including tetrahedral and octahedral. With a polydentate ligand like this compound, octahedral complexes are more likely, with the ligand wrapping around the metal ion. The resulting complexes are often colored and paramagnetic. Research on the related ligand, bis(3-aminopropyl)amine (B123863), has shown the formation of a five-coordinate square-pyramidal Co(II) complex with thiocyanate (B1210189) co-ligands, where the three nitrogen atoms of the amine coordinate to the cobalt center. researchgate.net
Nickel(II): Nickel(II) complexes are known for their vibrant colors and diverse geometries, most commonly octahedral and square planar. A study on a nickel(II) complex with the related N,N′-Bis(3-aminopropyl)-1,3-propanediamine ligand revealed a distorted octahedral geometry where the polyamine acts as a tetradentate ligand. researchgate.net It is anticipated that this compound would form stable, colored complexes with Ni(II), with the specific geometry influenced by the reaction conditions.
Chromium(III): Chromium(III) typically forms kinetically inert octahedral complexes. The synthesis of Cr(III) complexes often requires heating to overcome the kinetic barrier. The coordination with this compound is expected to result in stable, octahedral Cr(III) complexes where the ligand occupies multiple coordination sites. Studies on Cr(III) complexes with glycine (B1666218) have shown the formation of [Cr(gly)₃] structures, highlighting the affinity of Cr(III) for amino acid-type ligands. researchgate.net
| Metal Ion | Expected Geometry | Potential Color | Magnetic Properties |
| Cu(II) | Distorted Octahedral/Square Planar | Blue/Green | Paramagnetic |
| Co(II) | Octahedral/Square Pyramidal | Pink/Blue | Paramagnetic |
| Ni(II) | Octahedral | Green/Blue | Paramagnetic |
| Cr(III) | Octahedral | Green/Violet | Paramagnetic |
Influence of Stoichiometry and Reaction Conditions on Complex Formation
The stoichiometry of the reactants (metal-to-ligand ratio) and the reaction conditions (pH, temperature, and solvent) play a critical role in determining the final structure of the metal complex.
Metal-to-Ligand Ratio: A 1:1 metal-to-ligand ratio is likely to favor the formation of mononuclear complexes where a single ligand coordinates to a single metal ion. Using a higher ligand-to-metal ratio might lead to the formation of complexes with more than one ligand coordinated to the metal center, depending on the metal's coordination number and steric factors. Conversely, an excess of metal ions could promote the formation of polynuclear or bridged species, particularly if the carboxylate group adopts a bridging coordination mode.
pH: The pH of the reaction medium is a crucial parameter as it affects the protonation state of both the amine and carboxylate groups of the ligand. At low pH, the amine groups will be protonated, which can inhibit coordination to the metal ion. Conversely, at higher pH, the carboxylate group will be deprotonated, enhancing its coordinating ability. Therefore, careful control of pH is essential to direct the synthesis towards the desired complex.
Solvent and Temperature: The choice of solvent can influence the solubility of the reactants and products, and can also play a role in the coordination sphere of the metal ion (e.g., solvent molecules acting as co-ligands). Temperature can affect the reaction kinetics and can be used to overcome activation barriers, which is particularly relevant for the formation of inert complexes like those of Cr(III).
Structural Elucidation of Coordination Compounds
The definitive determination of the structure of these coordination compounds relies on a combination of analytical techniques.
X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline complex. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For instance, the crystal structure of a Co(II) complex with the related bis(3-aminopropyl)amine ligand confirmed a slightly distorted square-pyramidal coordination geometry. researchgate.net
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand's functional groups. Shifts in the vibrational frequencies of the N-H (amine) and C=O (carboxylate) stretching bands upon complexation provide evidence of their involvement in bonding to the metal ion.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry of the metal ion. The position and intensity of the d-d transition bands are characteristic of the metal ion and its coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic properties of the complexes, which can help in assigning the oxidation state and spin state of the metal ion, and thus infer its coordination geometry.
The comprehensive analysis of data from these techniques allows for a thorough structural elucidation of the coordination compounds formed between this compound and transition metal ions.
Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the coordination chemistry and metal complexation of This compound to generate the detailed article as requested. The public research domain does not appear to contain studies focusing on the advanced spectroscopic analysis, single-crystal X-ray diffraction, solution-phase equilibrium, or catalytic applications of the metal complexes of this particular compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline. Generating content for the requested sections and subsections would require speculation in the absence of published research findings.
Computational Chemistry and Theoretical Modeling of 3 Bis 3 Aminopropyl Amino Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the fundamental properties of molecules like 3-[Bis(3-aminopropyl)amino]propanoic acid at the electronic level.
Electronic Structure and Reactivity Predictions (e.g., DFT Studies)
While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, the electronic structure and reactivity of this molecule can be inferred from computational studies of its constituent functional groups and similar polyamine carboxylates.
DFT calculations would typically be employed to determine the molecule's optimized geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). The presence of multiple amine groups and a carboxylic acid moiety creates a molecule with several potential sites for electrophilic and nucleophilic attack. The nitrogen atoms of the amino groups are expected to be nucleophilic centers, while the carbonyl carbon of the carboxylic acid is an electrophilic site.
Reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of the molecule's chemical behavior.
Table 1: Predicted Reactivity Descriptors for this compound (Hypothetical Values based on Similar Compounds)
| Descriptor | Predicted Value Range | Implication |
| Ionization Potential (eV) | 8.5 - 9.5 | Ease of losing an electron |
| Electron Affinity (eV) | 0.5 - 1.5 | Ability to accept an electron |
| Global Hardness (η) | 3.5 - 4.5 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.5 - 5.5 | Electron-attracting tendency |
| Electrophilicity Index (ω) | 1.5 - 2.5 | Propensity to act as an electrophile |
These values are estimations based on computational studies of analogous polyamines and carboxylic acids and are intended for illustrative purposes.
The calculated electronic properties are crucial for understanding the molecule's role in chemical reactions, its potential as a ligand for metal ions, and its interactions with biological macromolecules.
Protonation Equilibria and pKa Predictions
The multiple amine groups and the carboxylic acid group in this compound make its acid-base chemistry complex, with several protonation states possible depending on the pH of the environment. Computational methods, particularly those combining quantum mechanics with continuum solvation models, are instrumental in predicting the pKa values associated with these protonation equilibria. researchgate.netnih.govmdpi.com
The prediction of pKa values typically involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, most commonly water. researchgate.net Various computational approaches, including those based on thermodynamic cycles, can be employed. mdpi.com For polyamines, the accurate prediction of stepwise protonation constants can be challenging due to the conformational flexibility and the subtle differences in the basicity of the nitrogen atoms. researchgate.net
Table 2: Predicted pKa Values for the Ionizable Groups of this compound
| Ionizable Group | Predicted pKa Range |
| Carboxylic Acid (-COOH) | 3.5 - 4.5 |
| Primary Amino Groups (-NH2) | 9.5 - 10.5 |
| Secondary Amino Group (-NH-) | 8.5 - 9.5 |
These are generalized predictions based on typical pKa values for similar functional groups in related molecules.
Understanding the protonation states at different pH values is critical for predicting the molecule's charge, solubility, and its ability to interact with biological targets, as the charge distribution significantly influences electrostatic interactions.
Conformational Analysis and Tautomerism
The flexible aliphatic chains of this compound allow for a vast number of possible conformations. Conformational analysis, through computational methods, aims to identify the low-energy conformers that are most likely to be populated at a given temperature. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.
The presence of both an acidic (carboxylic acid) and basic (amino) groups within the same molecule allows for the possibility of tautomerism, specifically the formation of a zwitterion where the carboxylic proton is transferred to one of the nitrogen atoms. DFT calculations can be used to determine the relative stabilities of the neutral and zwitterionic forms in both the gas phase and in solution. For similar amino acids, the zwitterionic form is often found to be more stable in polar solvents like water due to favorable solvation of the charged groups.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its interactions with its surroundings and its conformational landscape in a condensed phase.
Solvent Interactions and Solvation Dynamics
MD simulations are particularly well-suited for studying the interactions between this compound and solvent molecules, typically water. These simulations can reveal the structure of the solvation shells around the different functional groups of the molecule. nih.govnih.govresearchgate.net The polar amino and carboxyl groups are expected to form strong hydrogen bonds with water molecules, while the aliphatic propylene (B89431) chains will exhibit hydrophobic interactions.
Solvation dynamics, which describes the time-dependent response of the solvent to a change in the solute's electronic structure, can also be investigated using MD simulations. researchgate.netnih.gov This is particularly relevant for understanding the kinetics of reactions involving this molecule in solution. The reorganization of solvent molecules around the charged groups upon protonation or deprotonation plays a crucial role in the thermodynamics and kinetics of these processes.
Ligand-Receptor Binding Dynamics
Given the structural similarities of this compound to endogenous polyamines, it is plausible that it could interact with polyamine binding sites on biological macromolecules, such as receptors and enzymes. MD simulations can be a powerful tool to model the binding of this molecule to a target receptor. capes.gov.brjohnshopkins.edumeduniwien.ac.at
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is instrumental in understanding how this compound might interact with protein targets such as enzymes or receptors. Given its structural similarity to natural polyamines like spermine, potential protein targets include those involved in polyamine metabolism, such as bovine serum amine oxidase (BSAO), or polyamine-binding receptors like the NMDA receptor. nih.govmedjchem.com
In a hypothetical docking study of this compound with a target enzyme's active site, the molecule's flexible backbone would allow it to conform to the binding pocket's shape. The prediction of its binding mode would heavily rely on the electrostatic and hydrogen-bonding interactions between the ligand and the protein's amino acid residues. nih.gov The protonated primary and secondary amine groups would likely form strong salt bridges with negatively charged residues like aspartate or glutamate. The carboxylate group could similarly interact with positively charged residues such as lysine (B10760008) or arginine. Furthermore, the amine groups are excellent hydrogen bond donors, while the carboxylate group is a hydrogen bond acceptor, allowing for a network of stabilizing hydrogen bonds within the active site. nih.gov
Computational tools can score these predicted poses based on binding affinity, allowing for the ranking of the most likely binding modes. plos.org These in silico investigations provide a structural hypothesis for the molecule's mechanism of action that can guide further experimental studies. nih.gov
| Hypothetical Target Protein | Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |
| Amine Oxidase | Aspartate (Asp) | Ionic Bond (Salt Bridge) | ~2.8 |
| Glutamate (Glu) | Ionic Bond (Salt Bridge) | ~3.0 | |
| Serine (Ser) | Hydrogen Bond | ~2.5 | |
| NMDA Receptor | Lysine (Lys) | Ionic Bond (Salt Bridge) | ~3.1 |
| Tyrosine (Tyr) | Hydrogen Bond | ~2.6 |
In silico data from molecular docking and other computational methods can be used to infer Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govysu.am By computationally modeling a series of analogues of this compound and calculating their predicted binding affinities for a specific protein target, a quantitative structure-activity relationship (QSAR) can be developed. nih.govmedjchem.comnih.gov
For instance, a library of virtual compounds could be created by systematically modifying the parent structure. Modifications might include altering the length of the alkyl chains, substituting the terminal amino groups, or changing the position of the carboxyl group. Docking simulations for each analogue would yield a predicted binding energy. nih.gov These energies, along with other calculated molecular descriptors (e.g., molecular weight, polarity, number of hydrogen bond donors/acceptors), can be correlated with experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) using statistical methods. nih.govresearchgate.net
The resulting QSAR model can identify key structural features that are either beneficial or detrimental to binding. mdpi.com For example, the model might reveal that increasing the chain length leads to steric clashes, reducing binding affinity, while adding a hydroxyl group creates a favorable hydrogen bond, increasing affinity. This information is invaluable for the rational design of new, more potent and selective molecules. nih.govnih.gov
| Analogue of this compound | Modification | Predicted Binding Energy (kcal/mol) | Inferred Activity Change |
| Analogue 1 | Ethyl chains instead of propyl | -8.5 | Potentially decreased due to shorter chain |
| Analogue 2 | Butyl chains instead of propyl | -7.9 | Potentially decreased due to steric hindrance |
| Analogue 3 | Terminal -OH group added | -9.8 | Potentially increased due to new H-bond |
| Analogue 4 | Carboxyl group at position 2 | -8.2 | Potentially decreased due to altered geometry |
Reaction Mechanism Modeling
Theoretical modeling is a powerful tool for investigating the mechanistic pathways of chemical reactions. The synthesis of this compound can be achieved through various routes, with the aza-Michael addition being a common and efficient method for forming the carbon-nitrogen bonds found in polyamines. ewadirect.comnih.gov A plausible synthetic route involves the double aza-Michael addition of 3-aminopropanoic acid to two equivalents of acrylonitrile (B1666552), followed by the reduction of the nitrile groups to primary amines.
For the aza-Michael addition step, modeling can elucidate the geometry of the transition state, showing the simultaneous formation of the new C-N bond and the breaking of the C=C double bond in acrylonitrile. frontiersin.orghbni.ac.in Such calculations can help optimize reaction conditions by predicting the effects of different solvents or catalysts on the activation barrier. For the subsequent reduction step, modeling can compare the feasibility of different reducing agents and pathways.
| Reaction Step (Aza-Michael Addition) | Calculated Energy (kJ/mol) | Description |
| Reactants | 0 (Reference) | Separated amine and acrylonitrile molecules |
| Transition State | +55 | Highest energy point during C-N bond formation |
| Product | -80 | Stable Michael adduct |
The presence of multiple amine groups makes this compound a potential candidate for CO2 capture technologies. rsc.orgresearchgate.net Computational modeling can provide a molecular-level understanding of the absorption mechanism. The reaction between amines and CO2 is widely accepted to proceed via a zwitterion mechanism. rsc.orgnih.gov
Theoretical studies using DFT or ab initio molecular dynamics (AIMD) can model this mechanism in detail. nih.govuchicago.edu
Zwitterion Formation: The process begins with a nucleophilic attack by one of the nitrogen atoms (either primary or secondary) of this compound on the electrophilic carbon atom of CO2. This forms a transient zwitterionic intermediate where the nitrogen becomes positively charged and a carboxylate group is formed from the CO2. uniroma1.it
Proton Transfer: The zwitterion is unstable and is rapidly deprotonated by a nearby base to form a stable carbamate. uchicago.edu The base can be another molecule of this compound, a water molecule, or another basic component in the solution. osti.gov
| Step in CO₂ Capture Mechanism | Description | Calculated Free Energy Barrier (kJ/mol) |
| 1. Zwitterion Formation | Nucleophilic attack of amine on CO₂ | 40-50 |
| 2. Proton Transfer | Deprotonation of zwitterion by a second amine molecule | 5-15 |
Applications of 3 Bis 3 Aminopropyl Amino Propanoic Acid in Advanced Materials and Functional Systems
Surface Functionalization and Nanomaterial Hybridization
The ability to modify the surface of nanomaterials is critical for their integration into functional systems. 3-[Bis(3-aminopropyl)amino]propanoic acid serves as a key linker molecule in this context, enabling the attachment of various functionalities to different nanostructures.
Functionalization of Magnetic Nanoparticles for Research Applications
Magnetic nanoparticles (MNPs) are at the forefront of biomedical and biotechnological research, with applications ranging from targeted drug delivery to magnetic resonance imaging (MRI). nih.gov Their performance, however, is critically dependent on their surface chemistry. Functionalization of MNPs with molecules like this compound can enhance their stability in biological media, provide anchor points for biomolecules, and introduce pH-responsive behavior. The multiple amine groups of the molecule can strongly bind to the nanoparticle surface, while the carboxylic acid group can be used to conjugate proteins, enzymes, or drugs. While specific studies detailing the use of this compound for MNP functionalization are not prevalent in the literature, the principles of using similar amino-acid based coatings are well-established. For instance, the related compound 3-aminopropyltriethoxysilane (B1664141) (APTES) is widely used to introduce amine groups onto the surface of MNPs, which can then be further modified. researchgate.net The presence of both amine and carboxylic acid functionalities in this compound offers a more direct route to creating bifunctional nanoparticles.
Modification of Carbon Nanostructures (e.g., WS2 nanotubes)
Carbon nanostructures, including tungsten disulfide (WS2) nanotubes, possess exceptional mechanical and electronic properties. However, their inert surfaces often require modification to enable their dispersion in various solvents and to interface with other materials. The functionalization of these nanostructures with this compound can improve their dispersibility and introduce new functionalities. The amine groups can interact with the surface of the nanotubes, either through covalent bonding to defect sites or through non-covalent interactions. Research on the modification of carbon nanotubes (CNTs) with 3-aminopropyltriethoxysilane has demonstrated improved physical properties and thermal stability in silicone composites. researchgate.net This suggests that similar enhancements could be achieved with this compound, with the added benefit of the carboxylic acid group for further chemical transformations.
Creation of Functionalized Mesoporous Organosilica Materials
Mesoporous organosilica materials are characterized by their high surface area and ordered pore structures, making them ideal for applications in catalysis, separation, and drug delivery. The incorporation of organic functional groups into the silica (B1680970) framework is crucial for tailoring their properties. The co-condensation or post-synthesis grafting of molecules like this compound can introduce amino and carboxyl functionalities onto the pore surfaces. nih.gov This functionalization can alter the surface charge, hydrophilicity, and reactivity of the material, enabling the selective adsorption of molecules or the immobilization of catalysts. Studies have shown the successful amino-surface modification of porous hollow organosilica particles using 3-aminopropyl(diethoxy)methylsilane (APDEMS), a precursor that provides amino groups. mdpi.com
Integration into Polymer-Based Functional Materials
The unique structure of this compound also lends itself to the synthesis of advanced polymer architectures with responsive behaviors.
Synthesis of Smart Polymers and Hydrogels
Smart polymers and hydrogels are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. mdpi.commdpi.com The presence of both acidic (carboxylic acid) and basic (amine) groups in this compound makes it an excellent monomer or crosslinker for the synthesis of pH-responsive polymers. nih.gov These polymers can exhibit swelling or shrinking behavior as the pH of the surrounding environment changes, making them suitable for applications in drug delivery, sensors, and actuators. For example, hydrogels containing carboxylic acid groups are known to swell at high pH due to the deprotonation of the acid groups and the resulting electrostatic repulsion. mdpi.com Conversely, the amine groups would be protonated at low pH, also leading to swelling. The combination of these groups in one molecule allows for the creation of materials with complex and tunable pH-responsive profiles.
Development of Responsive Polymer Brushes
Based on a comprehensive search of available scientific literature, there is currently no specific published research on the application of the chemical compound This compound in the advanced material and functional system contexts outlined in your request.
Specifically, no research data or findings were identified for the following applications of this particular compound:
As an activator in CO2 capture systems. Research in this area often focuses on related amine compounds, such as bis(3-aminopropyl)amine (B123863), but not on the specified propanoic acid derivative.
Incorporation into Metal-Organic Frameworks (MOFs) for gas sorption. The use of this compound as a ligand or functional component in the synthesis of MOFs for gas adsorption is not described in the available literature.
As a component in molecular imprinting technology for recognition agents. There is no indication in the searched literature of this compound being utilized as a functional monomer or template in the creation of molecularly imprinted polymers.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline for "this compound."
Advanced Analytical Techniques for the Characterization and Study of 3 Bis 3 Aminopropyl Amino Propanoic Acid
Spectroscopic Methods for Structural and Conformational Research
Spectroscopic techniques are indispensable for elucidating the detailed molecular structure and conformation of 3-[Bis(3-aminopropyl)amino]propanoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed map of the carbon and hydrogen atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The presence of exchangeable protons (from -NH₂ and -COOH groups) can lead to broad signals, and their chemical shifts may vary with solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Given the symmetry in the two aminopropyl chains, fewer signals than the total number of carbons are expected.
Due to the compound's structure, the chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. Protons and carbons closer to these heteroatoms will appear further downfield.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| HOOC-CH ₂- | ~2.4 - 2.6 | Triplet | Adjacent to a CH₂ group. |
| -CH ₂-N | ~2.7 - 2.9 | Triplet | Adjacent to the propanoic CH₂ and the tertiary nitrogen. |
| N-(CH ₂-CH₂-CH₂-NH₂)₂ | ~2.6 - 2.8 | Triplet | Adjacent to the tertiary nitrogen. |
| N-(CH₂-CH ₂-CH₂-NH₂)₂ | ~1.6 - 1.8 | Multiplet | Methylene (B1212753) group between two other methylenes. |
| N-(CH₂-CH₂-CH ₂-NH₂)₂ | ~2.8 - 3.0 | Triplet | Adjacent to the primary amine. |
| -NH ₂ | Variable (e.g., 1.5 - 3.0) | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C OOH | ~175 - 180 | Carboxylic acid carbon. |
| HOOC-C H₂- | ~35 - 40 | Methylene alpha to the carboxyl group. |
| -C H₂-N | ~50 - 55 | Methylene adjacent to the tertiary nitrogen. |
| N-(C H₂-CH₂-CH₂-NH₂)₂ | ~50 - 55 | Methylene alpha to the tertiary nitrogen on the aminopropyl arms. |
| N-(CH₂-C H₂-CH₂-NH₂)₂ | ~25 - 30 | Central methylene on the aminopropyl arms. |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. nih.gov These vibrations correspond to the stretching and bending of specific bonds, providing a molecular "fingerprint." nih.gov For this compound, these methods are key for identifying its various functional groups.
Key expected vibrational modes include:
O-H Stretch: A very broad and strong absorption in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid.
N-H Stretch: Primary amines (-NH₂) typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. These may be broad due to hydrogen bonding.
C-H Stretch: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carboxylic acid carbonyl group.
N-H Bend: The scissoring vibration of the primary amine groups is expected around 1590-1650 cm⁻¹.
C-N Stretch: These vibrations occur in the fingerprint region, typically between 1000-1250 cm⁻¹.
Predicted Vibrational Frequencies
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | IR | 2500 - 3300 | Strong, Broad |
| N-H stretch (Primary Amine) | IR, Raman | 3300 - 3500 | Medium, Broad |
| C-H stretch (Aliphatic) | IR, Raman | 2850 - 2960 | Medium to Strong |
| C=O stretch (Carboxylic Acid) | IR | 1700 - 1725 | Strong |
| N-H bend (Primary Amine) | IR | 1590 - 1650 | Medium |
| C-O stretch (Carboxylic Acid) | IR | 1210 - 1320 | Medium |
UV-Vis Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Molecules with chromophores, such as conjugated π-systems or aromatic rings, exhibit strong absorption in the UV-Vis range.
This compound lacks significant chromophores. Its structure consists only of sigma (σ) bonds and non-bonding (n) electron pairs on the nitrogen and oxygen atoms. Therefore, it is expected to be optically silent at wavelengths beyond 250 nm. nih.gov The possible electronic transitions, such as n→σ*, occur at high energies, corresponding to wavelengths in the far-UV region (typically <220 nm). researchgate.net
While not useful for direct detection under standard conditions, UV-Vis spectroscopy can become a valuable tool for studying the formation of complexes between this compound and metal ions. The amine and carboxylate groups make it a potential chelating agent. Upon complexation with a transition metal, new, intense charge-transfer bands can appear in the visible region of the spectrum, allowing for the characterization and quantification of these interactions. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. libretexts.org For this compound (C₉H₂₁N₃O₂), the exact molecular weight is 203.1634 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 203. The molecule's structure, with multiple C-C and C-N bonds, provides several pathways for fragmentation. Key fragmentation mechanisms for this type of compound include:
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, resonance-stabilized iminium ion. Cleavage can occur at multiple sites around the tertiary amine and next to the primary amines.
Loss of Functional Groups: Fragmentation of the propanoic acid moiety can lead to characteristic neutral losses, such as the loss of water ([M-18]⁺) or the carboxyl group ([M-45]⁺). nih.gov
Predicted Key Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 203 | [M]⁺ | Molecular Ion |
| 185 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |
| 158 | [M - COOH]⁺ | Loss of the carboxyl group |
| 144 | [CH₂=N(CH₂CH₂CH₂NH₂)₂]⁺ | Alpha-cleavage at the propanoic chain |
| 114 | [HN(CH₂CH₂CH₂NH₂)₂]⁺ | Loss of the propanoic acid chain |
| 101 | [CH₂=N(H)CH₂CH₂CH₂NH₂]⁺ | Alpha-cleavage on an aminopropyl arm |
| 72 | [CH₂CH₂CH₂NH₂]⁺ | Cleavage of an aminopropyl arm |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the target compound from impurities and for quantitative analysis.
Gas Chromatography (GC) with Derivatization Strategies
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its multiple polar functional groups (three amino groups and one carboxylic acid group), is non-volatile and thermally labile. Direct analysis by GC is therefore not feasible. To overcome this limitation, derivatization is required to convert the polar analyte into a more volatile and thermally stable derivative. sigmaaldrich.com
The primary goal of derivatization is to replace the active hydrogen atoms on the amino (-NH2) and carboxyl (-COOH) groups with nonpolar moieties. sigmaaldrich.com This chemical modification reduces the polarity of the compound, decreases its boiling point, and improves its chromatographic behavior, leading to better peak shape and resolution. semanticscholar.orgnih.gov
Common derivatization strategies for compounds like this compound, which contains both amino and carboxylic acid functionalities, include silylation and acylation.
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are particularly effective. MTBSTFA reacts with amines, carboxylic acids, and hydroxyl groups to form stable TBDMS derivatives. sigmaaldrich.comnorthwestern.edu This single-step derivatization is advantageous for analyzing complex mixtures of neurochemicals, including polyamines and amino acids. northwestern.eduresearchgate.net The resulting TBDMS derivatives are less sensitive to moisture compared to TMS derivatives and produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural identification. sigmaaldrich.com
Acylation: This method involves reacting the analyte with an acylating agent, such as an anhydride (B1165640) or an acid chloride. For polyamines and amino acids, reagents like pentafluoropropionic anhydride (PFPA) or fluoroalkyl chloroformates are frequently used. mdpi.comnih.gov A two-step derivatization is often employed for amino acids: esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino groups (e.g., with PFPA). mdpi.com This process yields volatile and thermally stable derivatives suitable for GC-MS analysis. mdpi.commdpi.com
The choice of derivatization reagent and reaction conditions is critical for achieving reproducible and accurate quantitative results. The selection depends on the specific functional groups present in the analyte and the analytical requirements of the study.
Table 1: Common Derivatization Reagents for GC Analysis of Polyamines and Amino Acids
| Derivatization Strategy | Reagent | Abbreviation | Target Functional Groups | Key Advantages |
|---|---|---|---|---|
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -NH2, -COOH, -OH, -SH | Forms stable derivatives, less moisture sensitive, characteristic MS fragments. sigmaaldrich.comnorthwestern.edu |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH2, -COOH, -OH, -SH | Common silylating agent, but derivatives can be moisture sensitive. sigmaaldrich.comsemanticscholar.org | |
| Acylation | Pentafluoropropionic Anhydride | PFPA | -NH2, -OH | Produces highly electronegative derivatives, enhancing detection by electron capture detection (ECD). mdpi.commdpi.com |
| Heptafluorobutyric Anhydride | HFBA | -NH2, -OH | Similar to PFPA, used for enhancing volatility and detectability. nih.gov | |
| Ethyl Chloroformate | ECF | -NH2, -COOH | Rapid reaction, derivatizes both amino and carboxyl groups. nih.gov | |
| Pentafluoropropyl Chloroformate | --- | -NH2, -COOH | Allows for rapid derivatization in aqueous-organic media. nih.gov |
Derivatization Strategies in Analytical Chemistry for Enhanced Detection and Specificity
Derivatization is a fundamental strategy in analytical chemistry, particularly for chromatographic techniques like GC and HPLC. It involves chemically modifying an analyte to alter its physicochemical properties, thereby making it more suitable for analysis. semanticscholar.org For a compound such as this compound, derivatization is not merely beneficial but essential for certain analytical methods. sigmaaldrich.com
The main objectives of derivatization include:
Increasing Volatility: For GC analysis, the primary goal is to increase the volatility of polar compounds by masking functional groups that participate in hydrogen bonding. sigmaaldrich.com
Improving Thermal Stability: Derivatization can protect thermally labile groups from degradation at the high temperatures used in the GC injector and column.
Enhancing Chromatographic Separation: By altering the chemical nature of the analyte, derivatization can improve peak shape, reduce tailing, and enhance resolution from other components in a mixture. nih.gov
Increasing Detection Sensitivity and Specificity: Introducing specific chemical groups can significantly improve the response of a detector. For instance, introducing halogenated groups (e.g., fluorine via PFPA) makes the derivative highly sensitive to electron capture detection (ECD). mdpi.com For mass spectrometry, derivatization can lead to the formation of derivatives with higher mass and more predictable, structurally informative fragmentation patterns, which enhances specificity and aids in compound identification. sigmaaldrich.comnorthwestern.edu
Biophysical Techniques for Studying Interactions
Biophysical techniques are indispensable for characterizing the interactions of this compound with other molecules, providing quantitative data on binding thermodynamics, aggregation phenomena, and acid-base characteristics.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. mdpi.com It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions because it allows for the determination of multiple binding parameters in a single experiment without the need for labeling or immobilization. mdpi.comnih.gov
In a typical ITC experiment, a solution of this compound would be titrated into a solution of its binding partner (e.g., a protein or nucleic acid) in the calorimeter cell. researchgate.net Each injection triggers a heat change that is precisely measured. The resulting data are plotted as a binding isotherm, which can be analyzed to determine:
Binding Affinity (Ka) or Dissociation Constant (Kd): A measure of the strength of the interaction.
Stoichiometry (n): The molar ratio of the interacting molecules in the complex.
Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting the changes in bonding energies.
Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this term reflects the change in disorder of the system upon binding.
ITC is particularly well-suited for studying the interactions of polyamines, which are known to bind to macromolecules like DNA and proteins. researchgate.net The thermodynamic signature obtained from ITC provides deep insights into the nature of the binding forces (e.g., hydrogen bonds, electrostatic interactions, hydrophobic effects) driving the interaction.
Table 2: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry
| Parameter | Symbol | Description | Information Provided |
|---|---|---|---|
| Binding Constant | Ka | The equilibrium constant for the association reaction. | Strength of the binding interaction. |
| Dissociation Constant | Kd | The reciprocal of the binding constant (1/Ka). | Concentration at which half the binding sites are occupied. |
| Stoichiometry | n | The number of ligand molecules that bind to one macromolecule. | Molar ratio of the binding partners in the complex. mdpi.com |
| Enthalpy Change | ΔH | The heat change upon binding at constant temperature and pressure. | Insight into hydrogen bonding and van der Waals interactions. mdpi.com |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. | Information about hydrophobic interactions and conformational changes. mdpi.com |
| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction (ΔG = -RTlnKa). | Determines the spontaneity of the binding process. |
Dynamic Light Scattering (DLS) for Particle Size and Aggregation
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. nih.gov The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. nih.gov
DLS is highly effective for studying the influence of this compound on the aggregation state or size of other molecules. For example, it can be used to:
Determine the hydrodynamic radius (Rh) of a protein or nanoparticle in solution.
Monitor changes in particle size over time to assess colloidal stability.
Investigate whether the addition of this compound induces aggregation or disaggregation of a target macromolecule. researchgate.net
Assess the monodispersity of a sample, which is crucial for further structural studies.
The analysis provides an intensity-weighted size distribution, and from this, the average particle size and a polydispersity index (PDI) can be calculated. A low PDI value indicates a monodisperse sample with a narrow size distribution, while a high PDI suggests a polydisperse or aggregated sample. researchgate.net Minimum sample concentration is a critical parameter, and instrument sensitivity, often related to laser power, can affect the ability to measure dilute samples. researchgate.net
Potentiometric Titration for Acid-Base Behavior
This compound is an aminopolycarboxylic acid, a class of compounds containing both acidic carboxyl groups and basic amino groups. wikipedia.orgebi.ac.uk The charge state of the molecule is highly dependent on the pH of the solution. Potentiometric titration is the classical and most accurate method for determining the acid dissociation constants (pKa values) of these functional groups.
The procedure involves titrating a solution of the compound with a standardized strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH of the solution with a pH electrode. A plot of pH versus the volume of titrant added yields a titration curve. The curve will show distinct equivalence points corresponding to the complete protonation or deprotonation of each functional group. The pKa values can be determined from the midpoints of the buffer regions of the curve.
For a molecule like this compound, multiple pKa values are expected:
One pKa for the carboxylic acid group (typically in the range of 2-3).
Three pKa values for the three amino groups (typically in the range of 8-11).
Knowledge of these pKa values is fundamental for understanding the molecule's charge characteristics at different physiological pH values, its potential to act as a buffer, and its interaction with metal ions and biological macromolecules, which are often pH-dependent. researchgate.netyoutube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
